(R)-(-)-2-Amino-1-butanol

Catalog No.
S671605
CAS No.
5856-63-3
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Amino-1-butanol

CAS Number

5856-63-3

Product Name

(R)-(-)-2-Amino-1-butanol

IUPAC Name

(2R)-2-aminobutan-1-ol

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1

InChI Key

JCBPETKZIGVZRE-SCSAIBSYSA-N

SMILES

CCC(CO)N

Solubility

11.22 M

Synonyms

L-2-Amino-n-butyl alcohol

Canonical SMILES

CCC(CO)N

Isomeric SMILES

CC[C@H](CO)N

As a Chiral Building Block:

Due to its chirality, (R)-2-Aminobutan-1-ol can be used as a building block in the synthesis of other chiral molecules. This property makes it valuable in the development of new drugs, catalysts, and other chiral materials. For instance, it has been used as a starting material for the synthesis of chiral ligands for asymmetric catalysis .

In Medicinal Chemistry:

(R)-2-Aminobutan-1-ol has been explored for its potential therapeutic effects in various disease conditions. Studies suggest it might possess:

  • Anticonvulsant activity: Research indicates its potential role in managing epilepsy .
  • Neuroprotective properties: Studies suggest it might offer protection against neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Anticancer properties: Initial research suggests potential antitumor activity, but further investigation is needed .

(R)-(-)-2-Amino-1-butanol is an organic compound with the molecular formula C₄H₁₁NO and a molecular weight of 89.1362 g/mol. It is classified as an amino alcohol, characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) on the butane chain. The compound is also known by various names, including (R)-2-aminobutan-1-ol and L-2-amino-1-butanol, and has a CAS Registry Number of 5856-63-3 .

This compound exists as a chiral molecule, meaning it has two enantiomers: (R)-(-)-2-amino-1-butanol and (S)-(+)-2-amino-1-butanol. The (R) configuration is significant in various biological and chemical contexts, influencing its interaction with enzymes and receptors.

  • Racemization: The compound can undergo racemization, where it converts to its enantiomer through catalytic processes, often using metal catalysts like cobalt or rhodium .
  • Reduction Reactions: It can be synthesized from D-2-aminobutyric acid through reduction using lithium aluminum hydride in tetrahydrofuran .
  • Acylation: The amino group can react with acyl chlorides to form amides, which are important in synthetic organic chemistry.
  • Formation of Schiff Bases: The amino group can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in organic synthesis.

(R)-(-)-2-Amino-1-butanol exhibits various biological activities:

  • Neurotransmitter Precursor: It acts as a precursor for neurotransmitters, particularly in the synthesis of gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission.
  • Antioxidant Properties: Studies have indicated potential antioxidant properties, suggesting it may help mitigate oxidative stress in biological systems.
  • Pharmacological Effects: Its enantiomeric form has been studied for potential pharmacological effects, including anxiolytic and antidepressant activities.

Several methods exist for synthesizing (R)-(-)-2-amino-1-butanol:

  • Reduction of D-2-Aminobutyric Acid: This method involves reducing D-2-aminobutyric acid using lithium aluminum hydride, yielding (R)-(-)-2-amino-1-butanol .
  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to create chiral centers selectively.
  • Enzymatic Synthesis: Enzymes such as transaminases can be employed to convert appropriate substrates into (R)-(-)-2-amino-1-butanol with high enantioselectivity.

(R)-(-)-2-Amino-1-butanol finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs and bioactive compounds.
  • Cosmetics: Employed in formulations for its moisturizing properties due to its hydroxyl group.
  • Agriculture: Potential applications in developing agrochemicals that enhance plant growth or resistance.

Interaction studies involving (R)-(-)-2-amino-1-butanol have focused on its role as a neurotransmitter precursor and its interactions with various receptors:

  • GABA Receptors: Research indicates that it may influence GABAergic activity, impacting mood and anxiety levels.
  • Enzyme Interactions: Studies have shown that it can act as a substrate for specific enzymes involved in amino acid metabolism.

Several compounds share structural similarities with (R)-(-)-2-amino-1-butanol. Here are some notable examples:

Compound NameFormulaKey Features
2-AminoethanolC₂H₇NOSmaller chain; used in pharmaceuticals
3-AminopropanolC₃H₉NOSimilar functional groups; potential applications
1-AminobutaneC₄H₉NLacks hydroxyl group; different properties

Uniqueness of (R)-(-)-2-Amino-1-butanol

(R)-(-)-2-Amino-1-butanol is unique due to its specific chiral configuration, which imparts distinct biological activities not present in its counterparts. Its dual functionality as both an amino and alcohol group allows for diverse reactivity patterns not found in simpler amines or alcohols. This versatility makes it particularly valuable in pharmaceutical chemistry and biochemistry applications.

XLogP3

-0.4

Boiling Point

178.0 °C

Melting Point

-2.0 °C

UNII

4F725V55LN

GHS Hazard Statements

Aggregated GHS information provided by 107 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (57.01%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (52.34%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (51.4%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

5856-63-3

Wikipedia

(-)-2-amino-1-butanol

General Manufacturing Information

1-Butanol, 2-amino-, (2R)-: ACTIVE

Dates

Modify: 2023-08-15

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